molecular formula C25H31N3O4S B1528404 N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide CAS No. 1391608-77-7

N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B1528404
CAS No.: 1391608-77-7
M. Wt: 469.6 g/mol
InChI Key: CSJBKPPSSUQCIE-UHFFFAOYSA-N
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Description

N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is a sophisticated organic compound, unique due to its combination of a cyclopropanesulfonyl group, a morpholine ring, and a tetrahydroquinoline structure. The intricate design of this molecule makes it of significant interest in various fields of scientific research, particularly due to its potential biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide involves multi-step synthetic processes. Key intermediates must first be synthesized:

  • Formation of the Tetrahydroquinoline Core: : Typically through a Povarov reaction, involving an aniline derivative, an aldehyde, and an alkene.

  • Sulfonylation: : Introduction of the cyclopropanesulfonyl group can be achieved by reacting the tetrahydroquinoline derivative with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

  • Morpholine Attachment: : Coupling of the morpholine ring to the phenyl group is accomplished via nucleophilic aromatic substitution.

Industrial Production Methods: In an industrial context, continuous flow chemistry might be employed to streamline the production process. This involves passing reactants through a series of reactors, optimizing conditions like temperature, pressure, and reactant concentrations to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various reactions, such as:

  • Oxidation: : Potential formation of sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : The nitro group can be reduced to an amine using reagents like palladium on carbon with hydrogen.

  • Substitution: : Halo-substituted derivatives can be formed via halogenation reactions using reagents like N-bromosuccinimide.

Common Reagents and Conditions:
  • Oxidation: : m-Chloroperbenzoic acid, room temperature.

  • Reduction: : Palladium on carbon, hydrogen gas, room temperature.

  • Substitution: : N-bromosuccinimide, chloroform, room temperature.

Major Products:
  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Conversion of nitro groups to amines.

  • Substitution: : Halo-substituted quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide can serve as a building block for synthesizing complex molecules. Its unique functional groups allow it to participate in diverse organic transformations.

Biology: Biologically, this compound shows potential as a bioactive molecule, interacting with proteins and enzymes due to its structural features. It's a candidate for developing new pharmacological agents.

Medicine: In medicine, researchers are exploring its potential as an anti-cancer, anti-inflammatory, or anti-microbial agent. The presence of the morpholine ring is particularly noteworthy for its role in modulating biological activity.

Industry: Industrial applications include the potential use in material science, particularly in the synthesis of novel polymers or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, or modulate receptor activity, influencing cellular pathways.

Comparison with Similar Compounds

Similar compounds include other sulfonylated tetrahydroquinolines and morpholine-containing molecules. The uniqueness of N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide lies in the combination of these groups, resulting in unique pharmacological profiles.

List of Similar Compounds:
  • N-(cyclopropanesulfonyl)-2-phenyl-1,2,3,4-tetrahydroquinoline

  • N-(cyclopropanesulfonyl)-2-(morpholin-4-yl)phenyl

  • 4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline

This synthesis of information gives you a broad overview of this compound, delving into its preparation, reactions, applications, mechanism of action, and comparisons. What aspect piques your interest the most?

Properties

IUPAC Name

N-cyclopropylsulfonyl-4,4-dimethyl-2-(3-morpholin-4-ylphenyl)-2,3-dihydro-1H-quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S/c1-25(2)16-23(17-4-3-5-19(14-17)28-10-12-32-13-11-28)26-22-9-6-18(15-21(22)25)24(29)27-33(30,31)20-7-8-20/h3-6,9,14-15,20,23,26H,7-8,10-13,16H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJBKPPSSUQCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC2=C1C=C(C=C2)C(=O)NS(=O)(=O)C3CC3)C4=CC(=CC=C4)N5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
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N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
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N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
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N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
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N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
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N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide

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